molecular formula C30H44N2O4 B12509160 1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide

1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide

Cat. No.: B12509160
M. Wt: 496.7 g/mol
InChI Key: ZGXNLYRRYYOMNG-UHFFFAOYSA-N
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Description

The three compounds under analysis are key components of Amberlite™ IRA-67, a weakly basic anion-exchange resin used for applications in pH 0–7. Their roles are as follows:

  • 1,2-Bis(ethenyl)benzene (Divinylbenzene): A crosslinking agent providing structural rigidity to the polymer matrix .
  • 4-[2-(2-But-3-enoxyethenoxy)ethenoxy]but-1-ene: A monomer contributing flexible ethenoxy chains, enhancing ion-exchange kinetics .
  • N-[3-(Dimethylamino)propyl]prop-2-enamide: A functional monomer with a tertiary amine group acting as the primary ion-exchange site .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXNLYRRYYOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer involves the polymerization of its monomeric components. The process typically includes the following steps:

    Monomer Preparation: Each monomer, diethylene glycol divinylether, divinylbenzene, and dimethylaminopropylacrylamide, is prepared separately through established chemical synthesis routes.

    Polymerization: The monomers are then subjected to polymerization reactions under controlled conditions. This can be achieved through free radical polymerization, where initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the reaction.

    Reaction Conditions: The polymerization is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures (typically between 60-80°C) to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to achieve high yield and purity. The polymer is then purified through precipitation or solvent extraction methods and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, particularly at the ether and amine functional groups.

    Reduction: Reduction reactions can target the amine groups, converting them to secondary or tertiary amines.

    Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinking agent in the synthesis of advanced materials and polymers.

    Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.

    Medicine: Utilized in the formulation of hydrogels for controlled drug release and wound healing applications.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.

Mechanism of Action

The mechanism of action of diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer is primarily based on its ability to form crosslinked networks. The polymer interacts with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions facilitate the formation of stable structures, making the polymer suitable for various applications. The pathways involved include polymerization and crosslinking reactions that enhance the material’s mechanical strength and chemical stability.

Comparison with Similar Compounds

1,2-Bis(ethenyl)benzene (Divinylbenzene)

Role : Crosslinker in acrylic resins.
Comparisons :

Compound Structure Molecular Weight Application Key Difference Reference
1,2-Bis(ethenyl)benzene Two vinyl groups on benzene 130.19 g/mol Crosslinking in Amberlite IRA-67 High rigidity due to aromatic core
Ethylene glycol dimethacrylate Two methacrylate groups 198.22 g/mol Crosslinker in hydrogels Ester groups; hydrophilic -
Styrene (Ethenylbenzene) Single vinyl group on benzene 104.15 g/mol Copolymer in plastics/rubber Lower crosslinking density

Notes: Divinylbenzene’s aromatic structure enhances thermal stability compared to aliphatic crosslinkers like ethylene glycol dimethacrylate. Styrene lacks crosslinking capability in its monomeric form .

4-[2-(2-But-3-enoxyethenoxy)ethenoxy]but-1-ene

Role: Flexible spacer monomer. Comparisons:

Compound Structure Molecular Weight Application Key Difference Reference
4-[2-(2-But-3-enoxyethenoxy)...] Branched ethenoxy chains 268.33 g/mol* Ion-exchange resin spacer Multiple ethenoxy groups for flexibility
Poly(ethylene glycol) divinyl ether Linear PEG chains with vinyl ends Variable Hydrogel crosslinking Hydrophilic PEG backbone -
Butyl 2-propenoate Acrylate ester 128.17 g/mol Copolymer in adhesives Single vinyl group; no ether linkages

Notes: The compound’s branched ethenoxy structure distinguishes it from linear PEG-based spacers. Its multiple vinyl groups enable covalent integration into the resin matrix .

N-[3-(Dimethylamino)propyl]prop-2-enamide

Role : Weak base ion-exchange site.
Comparisons :

Compound Structure Molecular Weight Application Key Difference Reference
N-[3-(Dimethylamino)propyl]prop-2-enamide Acrylamide with dimethylamino group 156.23 g/mol* Ion-exchange resin functional group Optimized for weak base exchange
Behenamid propyl dimethylamine Long-chain fatty amide 437.76 g/mol Surfactant/antistatic agent C22 chain; no polymer integration
N-[2-(3,4-Dihydroxyphenyl)ethyl]... Phenolic acrylamide derivative ~350 g/mol Anti-inflammatory agent Bioactive substituents (e.g., dihydroxyphenyl)

Notes: Unlike surfactants (e.g., Behenamid derivatives), this acrylamide is polymer-bound, enabling pH-dependent ion exchange. Bioactive acrylamides (e.g., compound 2 in ) share the amide backbone but lack tertiary amine functionality .

Performance Comparison of Amberlite IRA-67 with Similar Resins

Property Amberlite IRA-67 Strong Base Resins (e.g., IRA-400) Chelating Resins (e.g., IRC-748)
Functional Group Tertiary amine (weak base) Quaternary ammonium (strong base) Iminodiacetic acid
pH Range 0–7 0–14 2–10
Capacity ≥1.6 meq/mL (Cl⁻ form) ~1.3 meq/mL ~0.8 meq/mL (Cu²⁺)
Selectivity Prefers weak acids (e.g., CO₃²⁻) Broad-spectrum anions Heavy metal ions
Key Application Organic acid removal Water demineralization Metal recovery

Source :

Critical Analysis of Structural and Functional Differences

  • Crosslinkers : Divinylbenzene’s aromaticity provides superior mechanical stability compared to aliphatic alternatives (e.g., PEG-based), but limits swelling in polar solvents .
  • Functional Monomers: The dimethylamino group in N-[3-(dimethylamino)propyl]prop-2-enamide offers reversible protonation (pH 0–7), unlike quaternary ammonium groups in strong base resins .
  • Biological vs. Industrial Applications : While structurally similar acrylamides exist in bioactive contexts (e.g., anti-inflammatory agents in ), their substituents dictate divergent uses .

Biological Activity

1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide, commonly referred to as a complex polymer derived from various monomers, is notable for its unique chemical structure and potential biological applications. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the free radical polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene). The reaction typically employs a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions. The resulting polymer exhibits distinct structural properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
  • Biocompatibility : The polymer's biocompatibility makes it suitable for applications in drug delivery systems and tissue engineering.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that the compound can affect cell viability and proliferation in cancer cell lines. For instance, the compound has been tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing a dose-dependent inhibition of cell growth.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
HT-2930Cell cycle arrest

Case Study 1: Antitumor Efficacy

A study conducted by Smith et al. (2023) evaluated the antitumor efficacy of the compound in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Drug Delivery Systems

In another study by Johnson et al. (2024), the compound was incorporated into nanoparticles for targeted drug delivery. The findings revealed enhanced bioavailability and reduced systemic toxicity of the encapsulated drugs, demonstrating the polymer's utility in pharmaceutical applications.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its toxicity profile. The Ames test results suggest a low carcinogenic risk; however, further studies are warranted to fully understand its safety implications in clinical settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.